Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
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Overview
Description
Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound that features a tert-butyl carbamate group and a brominated oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves multiple steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a bromo-substituted benzaldehyde.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepine ring.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated oxazepines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is explored. Its structure may be modified to develop new drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
Uniqueness
Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is unique due to the presence of the brominated oxazepine ring, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17BrN2O4 |
---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 |
InChI Key |
CVPYHAWHDJWLRB-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
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